Cobalt chromite green spinel

Description

Historical Trajectories of Spinel Research in Advanced Material Science

The study of spinel-structured materials, a class of minerals with the general formula AB₂X₄, has been a cornerstone in the advancement of materials science. wikipedia.org Initially investigated for their geological significance, the unique crystal structure and the diverse range of cations that can be accommodated within it soon attracted the attention of chemists and physicists. wikipedia.orgminsocam.org A pivotal moment in spinel research was the work of Michael Thackeray and John Goodenough in the early 1980s on lithium-manganese-oxide spinels for battery applications. anl.gov This research demonstrated the potential of spinel structures to host lithium ions, paving the way for the development of safer and more cost-effective cathode materials compared to the then-prevalent layered oxides. anl.gov

The ability of spinels to exhibit a wide array of properties, including magnetism, electronic conductivity, and catalytic activity, has fueled decades of research. frontiersin.orgacs.org The discovery of multiferroic properties in certain spinels, where magnetic and ferroelectric orders coexist, opened up new avenues for data storage and sensor technologies. researchgate.net In recent years, the focus has shifted towards nano-sized spinel materials, as their high surface area and quantum confinement effects lead to enhanced performance in applications ranging from catalysis to biomedical engineering. researchgate.net The historical trajectory of spinel research showcases a continuous evolution from fundamental crystallographic studies to the rational design of functional materials with tailored properties for specific technological needs. researchgate.net

Theoretical Foundations of Spinel Structure and Cation Distribution in Complex Oxides

The spinel crystal structure is based on a face-centered cubic (fcc) lattice of oxygen anions. aps.org Within this framework, there are two types of interstitial sites available for cations: tetrahedral (A-sites) and octahedral (B-sites). aps.org The general formula for a spinel is AB₂O₄, where 'A' and 'B' represent metal cations. frontiersin.org

A key feature of spinels is the variability in how the A and B cations are distributed between the tetrahedral and octahedral sites. This is known as cation distribution and leads to two main classifications:

The preference of a particular cation for either the tetrahedral or octahedral site is influenced by several factors, including ionic radius, electrostatic interactions, and crystal field stabilization energy (CFSE). wikipedia.orgminsocam.org Generally, in 2-3 spinels (where A is a +2 ion and B is a +3 ion), the larger cation tends to prefer the tetrahedral site. minsocam.org The distribution of cations is not always strictly normal or inverse; intermediate distributions, described by an inversion parameter, are also common. wikipedia.orgresearchgate.net This parameter quantifies the fraction of A cations that have moved to the octahedral sites. researchgate.net The precise cation distribution is a critical determinant of the material's magnetic, electronic, and catalytic properties. researchgate.netresearchgate.net

Classification and Nomenclature within Mixed Metal Oxide Systems

Mixed metal oxides (MMOs) are inorganic solids containing more than one type of metal cation. khlaw.com Spinels represent a significant subgroup within the broader category of MMOs. The classification of MMOs can be based on several criteria, including their crystal structure (e.g., spinel, perovskite, ilmenite), the oxidation states of the metal cations, and their functional properties.

The nomenclature of MMOs, particularly for regulatory purposes such as the Toxic Substances Control Act (TSCA), has seen evolving guidance. khlaw.com Historically, MMOs were often reported as mixtures of their individual metal oxides. khlaw.com However, the current understanding treats them as distinct chemical substances. The general naming convention follows the format "Metal A metal B metal C oxide," where all listed metals must be present in the compound. khlaw.com

Within the spinel family, further classification is based on the specific cations present. For instance, spinels are grouped into series based on the B cation. wikipedia.org The general formula AB₂O₄ is used, where A and B can be a variety of divalent, trivalent, or even tetravalent cations. wikipedia.org This flexibility allows for a vast number of possible spinel compositions, each with potentially unique properties. For example, spinel ferrites, with the general formula MFe₂O₄, are classified based on the divalent metal 'M' and their cation distribution (normal, inverse, or complex). frontiersin.org

Significance of Cobalt Chromite Green Spinel in Contemporary Materials Development

This compound, with the chemical formula CoCr₂O₄, is a prominent member of the spinel family with significant technological importance. tubitak.gov.tr Its primary application has historically been as a highly durable and heat-resistant green pigment in ceramics, plastics, and coatings due to its excellent chemical and thermal stability. naturalpigments.eunaturalpigments.com

Beyond its use as a pigment, cobalt chromite has emerged as a multifunctional material in various advanced applications. researchgate.net Its catalytic activity is being explored for the complete oxidation of chlorinated organic pollutants, offering a potential solution for environmental remediation. kaist.ac.kr The material also exhibits interesting magnetic and electronic properties, including multiferroicity, which makes it a candidate for applications in data storage and spintronics. researchgate.net

Furthermore, nano-sized cobalt chromite is being investigated for its potential in:

The diverse functionalities of this compound underscore its importance in the ongoing development of advanced inorganic materials for a wide range of technological and environmental applications. researchgate.net

Interdisciplinary Research Paradigms for Inorganic Functional Materials

The development of inorganic functional materials like this compound is increasingly driven by interdisciplinary research paradigms that integrate concepts and techniques from materials science, chemistry, physics, and engineering. arxiv.orgmdpi.com The traditional "composition-process-structure-properties" framework is being enhanced by new approaches that accelerate the discovery and design of novel materials. arxiv.org

One such paradigm is nanoarchitectonics , which combines nanotechnology with various scientific fields to create functional materials from nanoscale building blocks. mdpi.com This approach emphasizes the rational assembly of atoms and molecules to achieve desired properties and functionalities.

Another transformative paradigm is the use of big data and artificial intelligence (AI) in materials science. arxiv.orgacs.org This data-driven approach leverages computational tools, such as density functional theory (DFT) and machine learning algorithms, to predict the properties of new materials and to identify promising candidates for specific applications from vast databases. acs.orgnims.go.jp This "in-silico" approach significantly reduces the time and cost associated with experimental trial-and-error methods. nims.go.jp

These modern research paradigms are shifting the focus from a purely composition-driven approach to one that considers the intricate relationships between functional units, structural architectures, and macroscopic properties. arxiv.orgacs.org This holistic and interdisciplinary methodology is crucial for tackling the complexity of inorganic functional materials and for unlocking their full potential in addressing contemporary technological challenges. nims.go.jp

Data Tables

Table 1: General Properties of Spinel Structures

| Property | Description |

|---|---|

| General Formula | AB₂O₄ |

| Crystal System | Cubic |

| Coordination | A-site: Tetrahedral, B-site: Octahedral |

| Cation Distribution | Normal, Inverse, or Intermediate |

Table 2: Properties and Applications of this compound (CoCr₂O₄)

| Property | Description |

|---|---|

| Color | Bluish-green to dark green |

| Crystal Structure | Normal Spinel |

| Synthesis Methods | Solid-state reaction, co-precipitation, sol-gel, hydrothermal |

| Key Applications | Pigment, catalyst, solar absorber, gas sensor, multiferroic material |

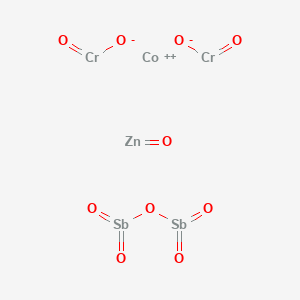

Structure

2D Structure

Properties

CAS No. |

68187-49-5 |

|---|---|

Molecular Formula |

CoCr2O10Sb2Zn |

Molecular Weight |

631.8 g/mol |

IUPAC Name |

cobalt(2+);(dioxo-λ5-stibanyl)oxy-dioxo-λ5-stibane;oxido(oxo)chromium;oxozinc |

InChI |

InChI=1S/Co.2Cr.10O.2Sb.Zn/q+2;;;;;;;;;;;2*-1;;; |

InChI Key |

CKVSYFWKQWNCQC-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr]=O.[O-][Cr]=O.O=[Zn].O=[Sb](=O)O[Sb](=O)=O.[Co+2] |

physical_description |

Dry Powder |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Cobalt Chromite Green Spinel

Solid-State Reaction Techniques for Spinel Phase Formation

The traditional and most widely used method for producing cobalt chromite spinel is through solid-state reaction. tubitak.gov.tr This technique involves the high-temperature calcination of precursor materials to form the desired crystalline spinel structure. tubitak.gov.trchemicalbook.com

Precursor Selection and Stoichiometric Control

The foundation of synthesizing high-purity cobalt chromite green spinel (CoCr₂O₄) lies in the meticulous selection of precursors and precise control over their stoichiometric ratios. The most common precursors are cobalt (II) oxide (CoO) and chromium (III) oxide (Cr₂O₃). chemicalbook.commasoncolor.com Variations in the stoichiometry can lead to the formation of other phases and affect the final color and properties of the pigment. For instance, an excess of cobalt may lead to the formation of Co₃O₄, resulting in a darker, blackish pigment. ufrn.br

In some synthesis routes, cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) are used as starting materials. ekb.egmdpi.comscielo.org.co Precise stoichiometric amounts of these precursors are dissolved and then processed to yield the final spinel product. mdpi.com The use of these nitrate salts is also common in wet chemical methods.

For creating mixed spinels, such as Co(Cr,Al)₂O₄, precursors like cobalt nitrate, chromium nitrate, and aluminum nitrate are used, with the stoichiometry carefully controlled to achieve the desired Cr to Al ratio. elsevier.es The choice of precursors and their purity are critical for obtaining a well-developed spinel structure with high purity, which in turn enhances the coloring power of the pigment. elsevier.es

Calcination Parameters, Reaction Kinetics, and Temperature Influence on Crystallinity

Calcination is a critical step in the solid-state synthesis of cobalt chromite spinel, directly influencing the material's crystallinity, particle size, and, consequently, its properties as a pigment. The process involves heating the precursor mixture to high temperatures, typically above 1000°C, for extended periods, often exceeding 24 hours, to facilitate the solid-state diffusion and reaction required for spinel formation. scielo.org.co

The calcination temperature has a profound effect on the crystallinity of the resulting CoCr₂O₄. Studies have shown that as the calcination temperature increases, the crystallinity of the spinel phase improves, leading to sharper and narrower diffraction peaks in X-ray diffraction (XRD) patterns. nih.gov For example, increasing the calcination temperature from 600 °C to 800 °C has been observed to increase the average crystallite size. researchgate.netingentaconnect.com This enhancement in crystallinity is attributed to the growth of crystalline nuclei and an increase in the crystalline volume ratio. nih.gov However, excessively high temperatures can lead to undesirable sintering and grain growth, which can be detrimental to the pigment's properties. tubitak.gov.tr

The reaction kinetics of solid-state synthesis are inherently slow due to the need for long-range diffusion of ions in the solid state. tubitak.gov.tr This often results in inhomogeneous products with larger, non-uniform grains. tubitak.gov.tr Alternative synthesis methods like solution combustion synthesis (SCS) offer much faster kinetics, occurring in a matter of minutes. elsevier.es

The influence of calcination temperature on crystallite size is a well-documented phenomenon. For instance, in the synthesis of Co-ferrite nanoparticles, increasing the calcination temperature from 400°C to 1000°C resulted in a significant increase in crystallite size. nih.gov Similarly, for CoCr₂O₄ synthesized via a co-precipitation method, a calcination temperature of 600°C for 4 hours was employed to produce nanocrystals. ekb.eg

| Synthesis Method | Precursors | Calcination Temperature (°C) | Effect on Crystallinity/Particle Size | Reference |

|---|---|---|---|---|

| Solid-State Reaction | Cobalt (II) Oxide, Chromium (III) Oxide | >1000 | Promotes spinel formation, high crystallinity. | scielo.org.co |

| Sol-Gel Auto Combustion | Not specified | 600 and 800 | Average crystallite size increases with temperature. | researchgate.netingentaconnect.com |

| Solution Combustion Synthesis | Cobalt and Chromium Nitrates | 700 (calcined) | Forms expected spinel structure. | scielo.org.co |

| Co-precipitation | Cobalt and Chromium Nitrates | 600 | Produces nanocrystals. | ekb.eg |

Post-Synthesis Thermal Treatments and Annealing Effects on Microstructure

Post-synthesis thermal treatments, or annealing, play a crucial role in refining the microstructure of cobalt chromite spinel. These treatments are typically performed after the initial synthesis, especially in methods that yield nanocrystalline or amorphous materials, to enhance crystallinity and control particle size.

Annealing at elevated temperatures generally leads to an increase in crystallite size. researchgate.netingentaconnect.com For example, CoCr₂O₄ nanoparticles synthesized via a low-temperature sol-gel auto-combustion method showed an increase in average crystallite size when annealed at 800°C compared to 600°C. researchgate.netingentaconnect.com This grain growth during annealing is a common phenomenon and can significantly impact the material's properties. In some cases, annealing can cause the crystallite size to increase by a factor of ten. scispace.com

The microstructure, including grain shape and size, is also significantly affected by annealing. For instance, pigments synthesized via solution combustion synthesis, which initially have a "dry gel" microstructure with very small grains, can develop more angular and larger grains after calcination at 1000°C. scispace.com The final microstructure after annealing is a function of both the composition of the spinel and the annealing temperature. scispace.com

Furthermore, annealing can influence the distribution of cations within the spinel lattice. For CoCr₂O₄ nanoparticles, annealing can lead to a redistribution of cations, tending towards a more normal spinel configuration as the particle size increases, compared to smaller particles which may exhibit a more inverse spinel structure. researchgate.net

Wet Chemical Synthesis Routes for Nanostructured Spinel Materials

Wet chemical synthesis methods have gained prominence as they offer better control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state reactions. tubitak.gov.tr These routes include sol-gel, hydrothermal, and solvothermal methods.

Sol-Gel Methodologies for Particle Size and Morphology Control

The sol-gel method is a versatile wet chemical technique used to produce cobalt chromite spinel with controlled particle size and morphology. mdpi.comvu.lt This process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a 'gel' (a solid-like network). Subsequent drying and calcination of the gel yield the final spinel product. aps.org

One of the key advantages of the sol-gel method is the ability to achieve a high degree of homogeneity at the molecular level, which can lead to the formation of a pure spinel phase at lower temperatures than solid-state reactions. mdpi.com Various chelating agents, such as citric acid, and gelling agents, like propylene (B89431) oxide, are often employed to control the gelation process and, consequently, the final particle characteristics. aps.org

The sol-gel method has been successfully used to synthesize CoCr₂O₄ nanoparticles. aps.orgnih.gov For example, a nonalkoxide sol-gel method using an epoxide as a gelation agent, followed by annealing at 600°C, produced crystalline cobalt chromite nanoparticles. aps.org The particle size of the resulting material can be influenced by the annealing temperature, with higher temperatures generally leading to larger particles. mdpi.com For instance, CoCr₂O₄ nanoparticles synthesized via the sol-gel method exhibited particle sizes ranging from 100 nm to 500 nm, with a tendency for aggregation at higher annealing temperatures. mdpi.com

| Sol-Gel Variant | Precursors | Key Reagents | Resulting Particle Size/Morphology | Reference |

|---|---|---|---|---|

| Aqueous Sol-Gel | Co(NO₃)₂·6H₂O, Cr(NO₃)₃·9H₂O | 1,2-ethanediol | High agglomeration, no separate particles distinguishable. | mdpi.com |

| Nonalkoxide Sol-Gel | Co(NO₃)₂, Cr(NO₃)₃ | Propylene oxide (gelation agent) | Nearly spherical nanoparticles with a mean diameter of 26.9 nm after annealing. | aps.org |

| Sol-Gel | Not specified | Not specified | 100 nm to 500 nm, tendency to form aggregates with increasing annealing temperature. | mdpi.com |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are other important wet chemical methods for producing nanostructured cobalt chromite spinel. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, often called an autoclave. tubitak.gov.traps.org

Hydrothermal synthesis has been used to produce CoCr₂O₄ nanoparticles with varying particle sizes. researchgate.net In one study, hydrothermal synthesis at 230°C yielded very small crystalline particles with an average size of about 7 nm. researchgate.net Subsequent annealing of these hydrothermally synthesized particles allowed for the production of particles with different sizes. researchgate.net Another study reported the synthesis of CoCr₂O₄ nanoparticles with a mean crystallite size of 112 ± 1.4 nm via the hydrothermal method. ijnnonline.net

Solvothermal synthesis offers similar advantages to the hydrothermal method but uses organic solvents instead of water. This can influence the resulting particle size and morphology. For example, CoCr₂O₄ nanospheres have been prepared using a solvothermal method. rsc.org The reaction time in solvothermal synthesis can also be a critical parameter affecting the particle size of the final product. rsc.org

Both hydrothermal and solvothermal methods are advantageous for producing fine, crystalline oxide materials with controlled particle size and morphology at relatively low temperatures and in short reaction times. tubitak.gov.tr

Co-precipitation Techniques and pH Control for Homogeneity

Co-precipitation is a widely utilized wet-chemical method for synthesizing this compound nanoparticles. ekb.egbohrium.com This technique involves the simultaneous precipitation of cobalt and chromium ions from a solution. The process typically starts with aqueous solutions of cobalt and chromium salts, such as nitrates or chlorides. dergipark.org.trekb.eg A precipitating agent, commonly an alkaline solution like aqueous ammonia, is then added dropwise to the solution. dergipark.org.trekb.eg

Crucial to this process is the precise control of pH. The pH of the solution dictates the precipitation of the metal hydroxides and ultimately the homogeneity of the final spinel product. dergipark.org.tr For the synthesis of Cobalt Chromite, a pH of around 8 or 9 is often maintained to ensure the complete precipitation of both cobalt and chromium hydroxides. ekb.egkaist.ac.kr This controlled precipitation prevents the selective precipitation of one metal ion over the other, leading to a chemically homogeneous precursor. elsevier.es Following precipitation, the resulting solid is filtered, washed to remove impurities, dried, and then calcined at elevated temperatures, typically around 600°C to 750°C, to form the crystalline spinel structure. ekb.egtubitak.gov.tr The use of a capping agent, such as Cetyltrimethylammonium bromide (CTAB), can be employed to prevent the agglomeration of the newly formed metal hydroxide (B78521) particles. ekb.eg

Polymeric Precursor Method and Combustion Synthesis Variations

The polymeric precursor method, a variation of the sol-gel process, offers another route to synthesize homogenous this compound powders. ufrn.brmdpi.com In this method, metal salts are chelated with a hydroxycarboxylic acid, like citric acid, in an aqueous solution. ufrn.br The addition of a polyhydroxy alcohol, such as ethylene (B1197577) glycol, leads to a polymerization reaction, forming a resinous material that entraps the metal ions in a highly dispersed manner. ufrn.br This polymeric resin is then heated to high temperatures, first to remove organic matter and then to crystallize the spinel phase. ufrn.br This method promotes a high degree of homogeneity at the atomic level, resulting in pure spinel structures at relatively low temperatures. elsevier.es

Combustion synthesis, specifically solution combustion synthesis (SCS), has emerged as a rapid and energy-efficient method for producing fine, crystalline this compound powders. elsevier.esscielo.org.coelsevier.es This process involves an exothermic reaction between metal nitrates (oxidizers) and an organic fuel, such as urea, glycine (B1666218), or 6-aminohexanoic acid. elsevier.esscielo.org.coelsevier.es The precursors are dissolved in water to form a solution which is then heated. scielo.org.coelsevier.es As the water evaporates, the mixture reaches its ignition temperature, leading to a self-sustaining combustion reaction that generates high temperatures for a short duration, sufficient to form the spinel phase. scielo.org.coelsevier.es The choice of fuel influences the combustion process, affecting the amount of gas released and the maximum temperature achieved, which in turn impacts the porosity and crystallinity of the final product. elsevier.es For instance, glycine can also act as a complexing agent, enhancing the solubility of metal cations and preventing selective precipitation. elsevier.es

Advanced Fabrication Techniques for Tailored Architectures

Beyond powder synthesis, advanced fabrication techniques are employed to create this compound with specific architectures, such as porous structures and thin films, which are essential for various technological applications.

Thin Film Deposition Methodologies for Spinel Layers

Thin films of this compound can be deposited on various substrates for applications in coatings and electronic devices. google.comresearchgate.net One common method is a spray pyrolysis-like technique where a solution containing the metal precursors is sprayed onto a heated glass substrate. google.com The thermal decomposition of the precursors on the hot surface results in the formation of a thin, semitransparent film of the metal oxides. google.com The thickness of the film can be controlled by the concentration of the solution and the number of spray cycles. google.com Electron diffraction analysis has been used to confirm the formation of the cobalt chromite spinel phase in these films. google.com

Particle Size and Morphology Control Mechanisms

The control of particle size and morphology is a critical aspect of synthesizing this compound, as these characteristics significantly influence its properties, including color and catalytic activity. dergipark.org.trtubitak.gov.tr Several factors during synthesis can be manipulated to achieve the desired particle characteristics.

In co-precipitation methods, the pH, reaction temperature, and the rate of addition of the precipitating agent are key parameters. dergipark.org.trekb.eg The use of ultrasound during co-precipitation can also aid in producing smaller and more uniform particles. scirp.org In the polymeric precursor and combustion synthesis methods, the ratio of fuel to oxidant, the type of fuel, and the calcination temperature and duration play a significant role in determining the final particle size and crystallinity. elsevier.esufrn.br For instance, higher calcination temperatures generally lead to larger crystallite sizes. ufrn.br The hydrothermal method, which involves crystallization from a high-temperature aqueous solution under high vapor pressure, is another effective route for controlling particle size and morphology, often resulting in well-defined crystalline nanoparticles. tubitak.gov.tr

Influence of Synthesis Parameters on Phase Purity and Crystallographic Structure

The synthesis parameters have a profound impact on the phase purity and crystallographic structure of the resulting this compound. elsevier.esdergipark.org.trufrn.brmdpi.com The goal is typically to obtain a single-phase cubic spinel structure (space group Fd-3m) without the presence of secondary phases like cobalt oxide (Co3O4) or chromium oxide (Cr2O3). ufrn.brmdpi.com

The calcination temperature is a critical factor. ufrn.br At lower temperatures, the crystallization may be incomplete, while excessively high temperatures can lead to unwanted phase transformations or exaggerated grain growth. dergipark.org.tr For example, in the polymeric precursor method, the spinel phase of CoCr2O4 starts to crystallize around 500°C and is fully formed by 600°C. dergipark.org.tr

The stoichiometric ratio of the precursors is also vital. scielo.org.co An incorrect ratio of cobalt to chromium can lead to the formation of impurity phases. researchgate.net The choice of synthesis method itself influences the phase purity. Wet-chemical methods like co-precipitation and sol-gel are known to produce highly pure and homogenous spinel structures due to the intimate mixing of the precursors at a molecular level. elsevier.esmdpi.com X-ray diffraction (XRD) is the primary technique used to assess the phase purity and determine the crystallographic parameters, such as the lattice parameter and crystallite size, of the synthesized this compound. dergipark.org.trufrn.brmdpi.com

Scalability Considerations and Industrial Process Optimization Research for High-Performance Spinels

The transition from laboratory-scale synthesis to the industrial production of this compound (CoCr₂O₄) necessitates a focus on both the scalability of manufacturing processes and the optimization of those processes to yield high-performance pigments. Research in this area targets the development of economically viable, energy-efficient, and environmentally responsible methods that consistently produce spinels with desired physical and chromatic properties.

Scalability Considerations

The industrial viability of any synthesis method is contingent on its ability to be scaled up for large-volume production without compromising product quality. The traditional industrial route for spinel pigment production has been the solid-state reaction method, which involves the high-temperature calcination of precursor metal oxides. ufrn.brdigitalfire.com While this method is straightforward, it often requires high energy consumption due to prolonged heating at temperatures that can exceed 1000°C. feeco.comscielo.org.co Rotary kilns are frequently employed in these high-temperature processes to handle large volumes and induce the necessary chemical reactions and physical changes. feeco.com

A significant challenge in scaling up traditional calcination is controlling the particle size and uniformity of the final product. High temperatures can lead to sintering and the formation of larger, non-uniform grains, which can negatively impact the pigment's performance. digitalfire.com This has driven research into alternative, more sophisticated synthesis routes that offer better control and are more amenable to producing high-performance materials on a large scale.

Modern synthesis methodologies are being explored for their scalability and advantages over conventional techniques:

Co-precipitation: This method is considered a traditional and simple chemical procedure suitable for producing large quantities of spinel nanoparticles. nih.govmdpi.com Its primary advantages include the potential for high-volume output and the production of homogenous, pure products. nih.govmdpi.com However, key challenges in scaling up co-precipitation are maintaining precise control over particle morphology, size distribution, and crystallinity. nih.gov

Solution Combustion Synthesis (SCS): This approach is noted for being a green, energy-efficient method that facilitates scalability and continuity. mdpi.com It involves a self-sustaining exothermic reaction that can significantly reduce the need for external energy input, offering an advantage over the high temperatures required in conventional industrial methods. scielo.org.co

Hydrothermal Synthesis: This technique is advantageous for preparing fine, crystalline oxide materials with controlled particle size and morphology at relatively low temperatures. researchgate.net Its potential for cost-effectiveness makes it an attractive option for industrial consideration.

Sol-Gel Method: This process allows for the synthesis of spinels at lower temperatures compared to solid-state reactions and provides good control over the product's properties. mdpi.commdpi.com The polyol process, a related bottom-up approach, is also noted for its versatility and potential for easy scale-up. qualicer.org

The choice of a scalable manufacturing process is heavily influenced by economic and environmental factors, including the cost of raw materials and energy, as well as the need to minimize waste and comply with environmental regulations. kingchroma.compaint.orgcoatingsworld.com

Industrial Process Optimization Research for High-Performance Spinels

Research into process optimization aims to fine-tune manufacturing parameters to produce high-performance cobalt chromite green spinels. A high-performance pigment is characterized by properties such as high color intensity, thermal and chemical stability, and optimal particle size distribution for specific applications like paints, coatings, and plastics. naturalpigments.com

Control of Particle Size and Morphology The particle size of a pigment is a critical parameter that influences its optical properties and performance. qualicer.org Finer particles generally provide higher surface area and better light scattering, which can enhance color strength. digitalfire.comqualicer.org Precise control over particle size is essential for the stability of pigment dispersions, particularly in advanced applications like digital inks. qualicer.org

Industrial optimization focuses on several key parameters to control particle characteristics:

Synthesis Method: Wet-chemical routes like co-precipitation and sol-gel offer greater control over the nucleation and growth of particles, leading to more uniform and finer powders compared to high-temperature solid-state reactions. mdpi.comekb.eg

Calcination Temperature: The temperature and duration of heat treatment are crucial variables. Higher calcination temperatures generally lead to increased crystallinity and larger average particle sizes as smaller particles fuse together. ufrn.brresearchgate.net Research aims to identify the optimal temperature that ensures the formation of the desired stable spinel phase without excessive particle growth.

Post-synthesis Processing: Mechanical processes like milling and grinding are often used to reduce the particle size of agglomerated powders produced during synthesis. kingchroma.com However, these steps can add to production costs and energy consumption. imcd.fr Advanced dispersion technologies, such as ultrasonic homogenization, are being investigated to efficiently break down agglomerates and achieve finer, more uniform particle distributions. hielscher.com

Table 1: Effect of Calcination Temperature on Cobalt Chromite (CoCr₂O₄) Particle Size This table presents research findings on how heat treatment temperature influences the resulting size of CoCr₂O₄ nanoparticles.

| Calcination Temperature (°C) | Average Particle/Crystallite Size (nm) | Synthesis Method | Reference |

|---|---|---|---|

| 650 | ~13 | Thermal Treatment | researchgate.net |

| 700 | 48.9 | Sol-Gel | mdpi.com |

| 950 | ~51 | Thermal Treatment | researchgate.net |

Optimization of Color and Performance The characteristic green color of CoCr₂O₄ arises from the specific arrangement of cobalt and chromium ions within the spinel crystal lattice, where Co²⁺ ions occupy tetrahedral sites and Cr³⁺ ions occupy octahedral sites. ufrn.br Deviations from this ideal structure, the presence of different oxidation states (e.g., Co³⁺), or the formation of other phases can alter the color. ufrn.brmdpi.com

Process optimization research focuses on:

Component Ratios and Precursors: The stoichiometry of the cobalt and chromium precursors is precisely controlled to promote the formation of the pure CoCr₂O₄ spinel phase. nih.gov

Heat Treatment: The calcination temperature and atmosphere are optimized to ensure the complete formation of the spinel structure and to stabilize the desired oxidation states of the metal ions. ufrn.brmdpi.com For instance, studies on CoAl₂O₄ spinel have shown that higher heating temperatures and longer durations promote the ideal cation distribution for a pure color. mdpi.com

Use of Modifiers: The final hue of the pigment can be adjusted by including modifiers in the composition. Additives such as aluminum oxide or zinc oxide can be incorporated into the spinel matrix to produce different shades, such as blue-green hues. naturalpigments.com

Table 2: Comparison of Synthesis Methods and Resulting Pigment Properties This table compares findings from different synthesis methods for cobalt-chromium spinels, highlighting the impact on final pigment characteristics.

| Synthesis Method | Calcination Conditions | Key Findings / Properties | Reference |

|---|---|---|---|

| Polymeric Precursor | 600-1000 °C | CoCr₂O₄ presented a green color. Increasing temperature favored long-range order of the spinel. | ufrn.br |

| Solution Combustion | 700 °C for 6 hours | Advantageous over industrial methods due to lower temperature and time. Produced green pigment with color coordinates L=34.65, a=-10.43, b*=-2.78. | scielo.org.co |

| Co-precipitation | Calcined at 600 °C for 4 hours | Produced deep green nano-crystals of spinel CoCr₂O₄. | ekb.eg |

Advanced Structural and Electronic Characterization of Cobalt Chromite Green Spinel

Crystallographic Analysis through Diffraction Techniques

Diffraction methods are indispensable for determining the atomic arrangement within crystalline materials. By analyzing the way X-rays, neutrons, or electrons are scattered by the atomic lattice, detailed information about the crystal structure, including phase purity, lattice parameters, cation distribution, and microstructural features, can be obtained.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Refinement

X-ray diffraction (XRD) is a fundamental technique for the characterization of crystalline materials. It is routinely used to identify the crystalline phases present in a sample and to precisely determine the lattice parameters of the crystal structure. For cobalt chromite, XRD analysis consistently confirms its crystallization in the cubic spinel structure, belonging to the Fd-3m space group. epjap.orgscielo.org.coresearchgate.net This structure is characterized by a close-packed cubic arrangement of oxygen anions, with the cobalt (Co²⁺) and chromium (Cr³⁺) cations occupying specific interstitial sites.

The lattice parameter, which defines the size of the unit cell, is a critical parameter that can be influenced by synthesis methods, stoichiometry, and the presence of strain. Various studies have reported slightly different lattice parameters for CoCr₂O₄, which can be attributed to these factors. For instance, some studies report a lattice constant of approximately 8.33 Å. researchgate.net Other research has found values such as 8.285 Å, 8.332 Å, 0.833 nm, and 8.34 Å. epjap.orgscielo.org.coaip.orgresearchgate.net The synthesis method can also play a role, with one study reporting a lattice parameter of 0.833 nm for CoCr₂O₄ synthesized via the solution combustion method. scielo.org.co

Interactive Data Table: Reported Lattice Parameters for Cobalt Chromite Green Spinel

| Synthesis/Sample Condition | Lattice Parameter (Å) | Reference |

|---|---|---|

| Nanostructures | 8.285 | epjap.org |

| Thin Film | 8.34 | aip.org |

| Fresh Catalyst | 8.332 | researchgate.net |

| Solution Combustion Synthesis | 8.33 | scielo.org.co |

The refinement of XRD patterns, often using the Rietveld method, allows for a more detailed analysis, including the quantification of phase purity and the precise determination of atomic positions within the unit cell. researchgate.net This level of detail is crucial for understanding the structure-property relationships in this compound.

Neutron Diffraction for Cation Distribution and Magnetic Structure Determination

Neutron diffraction is a powerful technique that complements XRD, particularly for materials containing elements with similar X-ray scattering factors or for probing magnetic structures. In the case of cobalt chromite, which has a normal spinel structure, Co²⁺ ions occupy the tetrahedral (A) sites and Cr³⁺ ions occupy the octahedral (B) sites. researchgate.netaip.org Neutron diffraction studies have been instrumental in confirming this cation distribution. aip.org

Furthermore, neutron diffraction is uniquely suited for determining the complex magnetic ordering that occurs in CoCr₂O₄ at low temperatures. Below its Néel temperature of approximately 97 K, cobalt chromite exhibits ferrimagnetic ordering. researchgate.net As the temperature is further lowered, it undergoes another transition to a spiral magnetic structure below about 27 K. aip.orgaps.org Neutron diffraction patterns at low temperatures show additional magnetic satellite peaks that are indicative of this incommensurate spiral ordering. journaldephysique.org The analysis of these patterns allows for the determination of the propagation vector of the spiral and the orientation of the magnetic moments. aps.orgjournaldephysique.org Diffuse neutron scattering has also provided evidence of long-range spiral ordering in nanoparticles. aip.org

Electron Diffraction and Transmission Electron Microscopy (TEM) for Microstructural and Defect Analysis

Electron diffraction, typically performed within a transmission electron microscope (TEM), provides crystallographic information from very small volumes of material. This makes it an ideal technique for studying the microstructure and defects in nanocrystalline or thin-film samples of cobalt chromite. TEM images can reveal the morphology, size, and size distribution of nanoparticles. aps.orgespublisher.comresearchgate.net For instance, studies have reported particle sizes for CoCr₂O₄ ranging from the nanometer scale to several micrometers. espublisher.comtubitak.gov.tr

Electron diffraction patterns can confirm the crystalline phase and orientation of individual nanocrystals. High-resolution TEM (HRTEM) can even visualize the atomic lattice, allowing for the direct observation of crystalline defects such as dislocations, grain boundaries, and stacking faults. This microstructural information is vital as defects can significantly influence the material's magnetic and electronic properties.

Spectroscopic Probing of Electronic Structure and Bonding Environments

Spectroscopic techniques probe the energy levels of electrons in a material, providing insights into elemental composition, oxidation states, and the local chemical environment of the constituent atoms.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the oxidation states of the elements present in the near-surface region of a material. In the study of cobalt chromite, XPS is used to confirm the presence of cobalt, chromium, and oxygen and to determine the valence states of the Co and Cr ions.

XPS spectra of CoCr₂O₄ typically show that chromium is present in the +3 oxidation state (Cr³⁺), while cobalt is in the +2 oxidation state (Co²⁺). aip.org This is consistent with the expected ionic states in the normal spinel structure. The core level spectra of Co 2p and Cr 2p exhibit characteristic binding energies and sometimes satellite peaks that are indicative of these oxidation states. aip.orgresearchgate.net For example, the Cr 2p spectrum shows two peaks corresponding to the 2p₃/₂ and 2p₁/₂ levels, confirming the trivalent state. aip.org Similarly, the Co 2p spectrum shows peaks at binding energies characteristic of the divalent state. aip.org The absence of extra peaks corresponding to other oxidation states, such as Cr²⁺, Cr⁶⁺, or Co³⁺, can confirm the phase purity and stoichiometry of the sample. aip.org However, some studies have suggested the possibility of mixed valence states, particularly in thin films or samples subjected to specific treatments. arxiv.orgresearchgate.net

Interactive Data Table: XPS Core Level Binding Energies for this compound

| Element | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Cr | 2p₃/₂ | ~577 | aip.org |

| Cr | 2p₁/₂ | ~587 | aip.org |

| Co | 2p₃/₂ | ~781 | aip.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Site Occupancy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly sensitive to paramagnetic ions, such as transition metal ions, and can provide information about their electronic structure, site occupancy, and local environment.

In cobalt chromite, both Co²⁺ (d⁷ configuration) and Cr³⁺ (d³ configuration) are paramagnetic ions. EPR studies can, therefore, be used to probe the local magnetic environment of these ions in the tetrahedral and octahedral sites of the spinel lattice. The EPR spectrum of cobalt chromite typically shows a broad resonance signal. upm.edu.my The g-factor and the peak-to-peak linewidth (ΔHpp) of the EPR signal are sensitive to the local symmetry and the interactions between the paramagnetic ions. upm.edu.myrit.edu By analyzing the EPR spectra at different temperatures, it is possible to study the magnetic phase transitions and the spin dynamics in the material. For instance, changes in the g-factor and linewidth with increasing calcination temperature have been observed, which can be correlated with changes in the crystallite size and super-exchange interactions. upm.edu.myscispace.com

Mössbauer Spectroscopy for Iron-Doped Variants and Cation Site Occupancy

Mössbauer spectroscopy is a powerful technique for investigating the local environment of specific atomic nuclei, with ⁵⁷Fe being the most commonly used isotope. kfki.hu In the context of this compound (CoCr₂O₄), this method becomes particularly relevant when the spinel is intentionally doped with iron or when iron is present as an impurity. The analysis of Mössbauer spectra provides detailed insights into the valence states (e.g., Fe²⁺, Fe³⁺) and the crystallographic site occupancy (tetrahedral vs. octahedral) of iron cations within the spinel lattice. researchgate.net

When ⁵⁷Fe is doped into cobalt-based spinels, the resulting Mössbauer spectra are interpreted based on parameters such as isomer shift, quadrupole splitting, and hyperfine magnetic field. kfki.huresearchgate.net These parameters are sensitive to the electron density at the nucleus and the symmetry of the local environment. Research on related iron-doped cobalt oxide nanoparticles has shown that element-specific characterization can determine the precise location of the dopant ions. science.gov For instance, studies on Co²⁺-doped iron oxide nanoparticles indicated that Co²⁺ was incorporated exclusively into the octahedral sites of the spinel structure. science.gov

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments and Electronic Configurations

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information about the local atomic structure and electronic state of materials like this compound. mdpi.com The technique is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is effective for determining the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides data on bond distances and coordination numbers of neighboring atoms. mdpi.com

In spinel structures, XANES is used to probe the oxidation states of the transition metal ions (Co, Cr, and any dopants like Fe or V) and their distribution between the tetrahedral and octahedral sites. mdpi.com For example, studies on various colored spinels have used XANES to confirm that in natural spinels, chromium is present as Cr³⁺ in the octahedral site, and this state generally does not change upon heating. mdpi.com In contrast, iron can exist as Fe²⁺, often in the tetrahedral site, and can be oxidized to Fe³⁺ upon heating. mdpi.com The green color in some natural spinels has been suggested to be caused by Fe²⁺-Fe³⁺ intervalence charge transfer. mdpi.com

For cobalt chromite (CoCr₂O₄), XAS would confirm the +2 oxidation state for cobalt, typically in the tetrahedral sites, and the +3 oxidation state for chromium in the octahedral sites. rsc.orgmdpi.com Analysis of the O K-edge XANES spectrum reveals details about the hybridization between the oxygen 2p orbitals and the metal 3d orbitals. mdpi.com In cobalt oxides like Co₃O₄, the pre-edge peak in the oxygen K-edge spectrum is attributed to transitions to O 2p states hybridized with unoccupied Co 3d states, allowing for a distinction between contributions from tetrahedrally coordinated Co²⁺ and octahedrally coordinated Co³⁺. mdpi.com This level of detail is crucial for understanding the electronic structure that dictates the pigment's color and other functional properties.

| Technique | Ion | Oxidation State | Site Occupancy | Key Findings | Reference |

| XANES | Cr | Cr³⁺ | Octahedral | Oxidation state is stable and does not change significantly with heat treatment in natural spinels. | mdpi.com |

| XANES | Fe | Fe²⁺ / Fe³⁺ | Tetrahedral / Octahedral | Natural spinels often contain Fe²⁺ in tetrahedral sites, which can oxidize to Fe³⁺ and occupy octahedral sites upon heating. | mdpi.com |

| XANES | V | V³⁺ / V⁴⁺ | Octahedral | Vanadium is typically present as V³⁺ and can increase its oxidation state after heating. | mdpi.com |

| XANES | Co | Co²⁺ / Co³⁺ | Tetrahedral / Octahedral | Probes the local environment and electronic configuration, crucial for understanding color and magnetic properties. | mdpi.comresearchgate.net |

Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Structural Fingerprinting

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) spectroscopy, is essential for confirming the formation of the spinel structure and identifying the specific vibrational modes associated with the material's crystal lattice. mdpi.commdpi.com These techniques serve as a structural fingerprint for this compound.

FTIR spectroscopy probes the infrared absorption corresponding to the stretching and bending vibrations of the metal-oxygen (M-O) bonds within the crystal lattice. In the spinel structure of CoCr₂O₄, two main active bands in the far-infrared region are characteristic. These bands relate to the vibrations of the cation-oxygen bonds in the tetrahedral and octahedral sites. researchgate.net The higher frequency band is typically assigned to the stretching vibrations of the M-O bond in the tetrahedral site (CoO₄), while the lower frequency band corresponds to the vibrations in the octahedral site (CrO₆). researchgate.net Studies have identified sharp absorption peaks around 639 cm⁻¹ and 480 cm⁻¹ corresponding to the stretching vibrational modes of the Cr³⁺-O bond in the octahedral and tetrahedral sites of CoCr₂O₄, respectively. researchgate.net A narrow band at 922 cm⁻¹ has been associated with the characteristic vibrations of the Co²⁺-O bond. researchgate.net

Raman spectroscopy provides complementary information about the lattice vibrations. For a normal cubic spinel structure with the space group Fd-3m, group theory predicts five Raman-active modes (A₁g + E_g + 3F₂g). scispace.com The Raman spectrum of CoCr₂O₄ typically shows distinct peaks corresponding to these modes. scispace.com For instance, a study on Zn-doped CoCr₂O₄ identified five narrow bands at 190, 435, 505, 535, and 670 cm⁻¹. researchgate.net The highest frequency mode (A₁g) is particularly sensitive to the vibrations within the octahedral B-site cations, while the lower frequency modes are more affected by the tetrahedral A-site cations. scispace.com The combination of FTIR and Raman data provides a comprehensive confirmation of the pure spinel phase formation. researchgate.net

| Spectroscopy Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR | ~922 | Co²⁺-O bond characteristic vibrations | researchgate.net |

| FTIR | ~639 | Cr³⁺-O stretching in octahedral sites | researchgate.net |

| FTIR | ~480 | Cr³⁺-O stretching in tetrahedral sites | researchgate.net |

| Raman | ~670 | A₁g mode | researchgate.net |

| Raman | ~535 | F₂g(3) mode | researchgate.net |

| Raman | ~505 | F₂g(2) mode | researchgate.net |

| Raman | ~435 | E_g mode | researchgate.net |

| Raman | ~190 | F₂g mode | researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions and Band Gap Evaluation

UV-Visible (UV-Vis) spectroscopy is a key technique for characterizing the optical properties of this compound, directly linking its electronic structure to its observed color. ufrn.brresearchgate.net The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels. researchgate.neticrc.ac.ir

The characteristic green color of CoCr₂O₄ is a result of specific electronic transitions involving the Co²⁺ and Cr³⁺ ions in their respective crystallographic sites. ufrn.br The UV-Vis diffuse reflectance spectrum of CoCr₂O₄ typically shows broad absorption bands in the visible region. icrc.ac.ir The green color arises because the pigment absorbs light in the blue and red parts of the spectrum, while reflecting green light. ufrn.br The absorption bands are attributed to d-d electronic transitions of the chromophoric ions. Specifically, the transitions are associated with Co²⁺ ions in the tetrahedral (T_d) sites and Cr³⁺ ions in the octahedral (O_h) sites. ufrn.br

The optical band gap (E_g) of the material can be estimated from the UV-Vis absorption data using a Tauc plot. researchgate.net This involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap). The band gap is a fundamental electronic property that influences the pigment's performance in applications like coatings and its stability under UV radiation. Studies have reported band gap values for CoCr₂O₄ synthesized via different methods, with one investigation finding a value of 2.39 eV. researchgate.net

| Compound | Absorption Bands (nm) | Corresponding Transitions | Reference |

| CoCr₂O₄ | 430, 470, 580, 660 | Cr³⁺ transitions | ufrn.br |

| CoCr₂O₄ | ~527 | Broad band in the green region | icrc.ac.ir |

| CoCr₂O₄ | Multiple bands | Co²⁺(T_d) and Cr³⁺(O_h) transitions | ufrn.br |

| CoCr₂₋ₓAlₓO₄ | Varies with x | Shifts from green to blue with Al substitution | researchgate.net |

| Compound | Synthesis Method | Band Gap (eV) | Reference |

| CoCr₂O₄ | Green synthesis (A. indica leaf extract) | 2.39 | researchgate.net |

| Co₀.₇Zn₀.₃Cr₂O₄ | Solid-state reaction | 3.14 | researchgate.net |

| Co(1-x)ScₓCr₂O₄ | Solution combustion | Varies with Sc content | researchgate.net |

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a fundamental technique used to investigate the surface morphology, particle size, shape, and degree of agglomeration of this compound powders. researchgate.neticrc.ac.ir The microstructural characteristics of the pigment particles are highly dependent on the synthesis method employed, such as sol-gel, hydrothermal, or combustion routes, and subsequent heat treatments. researchgate.netresearchgate.nettubitak.gov.tr

SEM analyses of CoCr₂O₄ synthesized via various methods reveal significant differences in their morphology. For instance, powders prepared by a sol-gel method and calcined at high temperatures (e.g., 1000 °C) can show the formation of rather large, agglomerated particles, with sizes in the range of 8-10 µm. researchgate.net In contrast, nano-sized pigments can be achieved through other routes. A polyol method has been used to produce CoCr₂O₄ nanoparticles with an average size of 70-80 nm, although these particles may still form larger agglomerates. icrc.ac.ir Hydrothermally synthesized CoCr₂O₄ has been shown to have nanocrystallinity in the range of 100-120 nm. tubitak.gov.tr

| Synthesis Method | Key Morphological Findings | Particle/Grain Size | Reference |

| Aqueous Sol-Gel | Composed of rather large, agglomerated particles. | ~8–10 µm | researchgate.net |

| Polyol Method | Nanoparticles that form agglomerates. | ~70–80 nm | icrc.ac.ir |

| Hydrothermal | Nanocrystalline structure. | ~100–120 nm | tubitak.gov.tr |

| Wet Chemical (Al-doped) | Grains become more spherical and less agglomerated with Al-enrichment. | 20–200 nm | researchgate.net |

| Sol-Gel (Ga-doped) | Very high agglomeration, no separate particles clearly distinguished. | - | vu.lt |

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. parksystems.com It can be used to study the surface features, roughness, and morphology of this compound particles or coatings containing the pigment. researchgate.netresearchgate.net Unlike SEM, which provides information on particle shape and size distribution over a larger area, AFM offers detailed data on surface texture and nanoscale characteristics. nih.gov

AFM has been employed to study the microstructural evolution and morphological features of CoCr₂O₄ synthesized via methods like the aqueous sol-gel process. researchgate.netresearchgate.net The technique can reveal the fine details of the particle surfaces and how they pack together. For example, in the study of a glaze containing cobalt chromite pigment applied to a terracotta tile, AFM can be used to assess the surface quality, showing how the pigment particles are distributed within the glassy matrix and revealing the presence of differently oriented amorphous particles. researchgate.net

Furthermore, AFM can operate in various modes to probe not just topography but also nanomechanical properties like stiffness and adhesion through force-distance spectroscopy. parksystems.com While detailed nanomechanical studies on CoCr₂O₄ are not extensively reported, the topographical information is valuable. It complements SEM data by providing a more detailed view of the surface of individual grains or agglomerates, which is crucial for understanding how the pigment interacts with its surrounding medium, affecting properties like gloss and texture in a final product.

Thermal Analysis Techniques for Phase Transitions and Stability Mechanisms

Thermal analysis methods are crucial for determining the stability and phase behavior of materials at elevated temperatures. For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable insights into its decomposition and energetic transitions. This pigment is noted for its high heat stability, capable of withstanding temperatures exceeding 1000°C. fullnpigment.commasoncolor.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in elucidating the decomposition pathways and thermal stability of this compound.

Studies on related spinel structures, such as those synthesized via sol-gel methods, reveal distinct mass loss stages during thermal treatment. For instance, the thermal decomposition of a CoCr₂O₄ dried gel shows a significant mass loss up to 400°C, after which the mass remains relatively stable. semanticscholar.org This initial loss is often attributed to the removal of adsorbed water and the decomposition of precursor materials. semanticscholar.orgscispace.com In one specific analysis of a CoCr₂O₄ gel, a total mass loss of approximately 9.13% was recorded between 61°C and 1000°C. semanticscholar.org

The synthesis method can influence the thermal decomposition profile. For example, CoCr₂O₄ prepared from oxalate (B1200264) precursors undergoes thermal decomposition to form the spinel structure. researchgate.net Similarly, research on CoAl₂O₄ spinel, a related compound, identified several mass loss events via TGA: water loss around 100°C, dehydroxylation around 400°C, and oxygen release from the reduction of Co₃O₄ to CoO at approximately 800°C. scispace.com This indicates that even after initial synthesis, secondary phases or hydroxides might be present, which are then removed or transformed at higher temperatures. scispace.com

The high thermal stability of commercially produced this compound is a key characteristic, with some sources citing a heat stability of 800°C. shepherdcolor.com This inherent stability makes it a reliable pigment in applications requiring resistance to high temperatures. fullnpigment.commasoncolor.comulprospector.com

Table 1: TGA Data for CoCr₂O₄ Dried Gel

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 61 - 400 | ~9.13% | Removal of adsorbed water and decomposition of organic precursors. semanticscholar.org |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govtorontech.comd-nb.info This method is used to study thermal transitions such as melting, crystallization, and glass transitions, providing data on the energetics of these processes. torontech.comsgs-institut-fresenius.de

In the context of this compound and related materials, DSC helps to identify the temperatures at which phase transitions occur and the energy associated with them. For a CoCr₂O₄ dried gel, the DTA (a similar thermal analysis technique) curve shows exothermic peaks that correspond to the crystallization and formation of the spinel phase. semanticscholar.org These peaks indicate the release of energy as the amorphous gel transforms into a more ordered crystalline structure.

DSC can also detect more subtle transitions. For example, in the broader class of spinel compounds, DSC is used to determine the Curie temperature, where a material loses its permanent magnetic properties, and to study crystallization kinetics. d-nb.info While specific DSC data for phase transition energetics of CoCr₂O₄ is not extensively detailed in the provided search results, the analysis of related spinels confirms the utility of this technique. For instance, in the study of CoAl₂O₄, DTA revealed thermal events corresponding to the decomposition and reduction processes observed in TGA. scispace.com

The combination of TGA and DSC/DTA provides a comprehensive understanding of the thermal behavior of this compound, from initial decomposition of precursors to the final formation and high-temperature stability of the crystalline pigment. semanticscholar.orgtubitak.gov.tr

Advanced Characterization of Defects and Non-Stoichiometry in Spinel Lattices

The ideal spinel structure has the general formula AB₂O₄, where 'A' and 'B' are cations occupying tetrahedral and octahedral sites within a cubic close-packed array of oxygen anions. tubitak.gov.treuropa.eu However, real crystals are never perfect and contain various types of defects that can significantly influence their physical and chemical properties. mdpi.comcopernicus.org These defects can be classified by their dimensionality: point defects (0-D), line defects (1-D), planar defects (2-D), and volume defects (3-D). copernicus.org

The distribution of cations between the tetrahedral (A) and octahedral (B) sites can also vary, leading to different types of spinel structures (e.g., normal, inverse, or mixed). In CoCr₂O₄, Co²⁺ ions typically occupy the tetrahedral sites, and Cr³⁺ ions occupy the octahedral sites, forming a normal spinel structure. semanticscholar.orgresearchgate.net However, synthesis conditions and the introduction of other elements can influence this distribution and introduce defects. For example, the substitution of Ni²⁺ for Co²⁺ can lead to the formation of a secondary Cr₂O₃ phase in certain compositions. semanticscholar.org

The presence of defects, such as oxygen vacancies, can be particularly important for the catalytic and sensing properties of spinel oxides. acs.org Advanced characterization techniques are employed to study these imperfections. X-ray diffraction (XRD) is fundamental for confirming the crystalline spinel structure and can reveal changes in lattice parameters that may indicate non-stoichiometry or the incorporation of foreign atoms. scispace.comresearchgate.net Techniques like X-ray photoelectron spectroscopy (XPS) can provide information about the oxidation states of the cations, which can be affected by defects and non-stoichiometry. researchgate.net For instance, studies on Co(Co₂₋ₓCrₓ)O₄ have shown the presence of Co(III) and Cr(VI) ions, which deviate from the ideal Co(II) and Cr(III) states in stoichiometric CoCr₂O₄. researchgate.net

Table 2: Common Defects in Spinel Lattices

| Defect Type | Description | Potential Impact |

|---|---|---|

| Point Defects | Vacancies (missing atoms), interstitials (extra atoms in non-lattice sites), antisite defects (cations on the wrong sublattice). mdpi.comcopernicus.org | Alters electronic and magnetic properties. |

| Non-Stoichiometry | Deviation from the ideal AB₂O₄ chemical formula, often due to cation or anion vacancies. mdpi.com | Influences catalytic activity and electrical conductivity. mdpi.com |

| Cation Inversion | Atypical distribution of A and B cations between tetrahedral and octahedral sites. | Affects magnetic and optical properties. researchgate.net |

| Impurities | Presence of foreign atoms within the lattice. mdpi.comcopernicus.org | Can create new energy levels and modify color and electronic behavior. researchgate.net |

Theoretical and Computational Investigations of Cobalt Chromite Green Spinel

First-Principles Density Functional Theory (DFT) Calculations

First-principles calculations, based on Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of materials from fundamental quantum mechanics, without requiring empirical parameters.

DFT calculations have been employed to elucidate the electronic structure of CoCr₂O₄, revealing that its properties are largely determined by the hybridization of Co²⁺ and Cr³⁺ 3d orbitals with the O²⁻ 2p orbitals. The material is identified as a semiconductor, though the calculated and experimentally determined values of its band gap vary significantly depending on the methodology.

For instance, some DFT calculations predict a band gap of 4.77 eV. In contrast, optical measurements using Tauc plots have suggested values ranging from 2.015 eV to 3.15 eV. These discrepancies can arise from the approximations used in DFT functionals and the specific synthesis conditions of the experimental samples. The electronic structure and band gap are fundamental to the material's application in areas like photocatalysis and optoelectronics.

| Method | Calculated Band Gap (eV) | Reference |

|---|---|---|

| DFT Calculation | 4.77 | iphy.ac.cn |

| Optical Measurement (Tauc Plot) | 2.015 | researchgate.net |

| Optical Measurement (Tauc Plot) | 3.15 | researchgate.net |

| Optical Measurement (Tauc Plot) | 2.03 | researchgate.net |

CoCr₂O₄ typically crystallizes in a normal spinel structure, where Co²⁺ ions occupy the tetrahedral (A) sites and Cr³⁺ ions occupy the octahedral (B) sites. DFT calculations help to understand the energetic favorability of this arrangement. The site preference is a critical factor influencing the material's magnetic and electronic properties.

The study of lattice dynamics and phonon dispersion provides insight into the vibrational properties of a crystal, which are linked to its thermal properties and structural stability. For CoCr₂O₄, theoretical calculations have been used to determine the zone-center phonon frequencies. A rigid-ion model, which considers short-range forces via Taylor expansion and long-range forces through a screened Coulomb potential, has been successfully applied. researchgate.netresearchgate.net

These calculations reveal that in CoCr₂O₄, the second-neighbor interaction between Cr-O ions is dominant over the first-neighbor Co-O interaction. researchgate.net This suggests that the octahedral bonding (Cr-O) is stronger and more ionic than the tetrahedral bonding (Co-O). researchgate.net Furthermore, experimental and theoretical studies have highlighted the presence of significant spin-phonon coupling in CoCr₂O₄, particularly at the onset of magnetic phase transitions. researchgate.net This interplay between the lattice and spin degrees of freedom is crucial for understanding its magnetostructural properties. researchgate.net

| Symmetry Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| A₁g | 689 | 684 | researchgate.netresearchgate.net |

| Eg | 465 | - | researchgate.netresearchgate.net |

| F₂g(1) | 630 | 625 | researchgate.netresearchgate.net |

| F₂g(2) | 520 | 515 | researchgate.netresearchgate.net |

| F₂g(3) | 190 | 188 | researchgate.netresearchgate.net |

| F₁u(1) | 635 | 630 | researchgate.netresearchgate.net |

| F₁u(2) | 510 | 505 | researchgate.netresearchgate.net |

| F₁u(3) | 395 | - | researchgate.netresearchgate.net |

| F₁u(4) | 195 | 190 | researchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations for Atomic-Scale Processes

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the time evolution of the system, allowing for the study of dynamic processes.

While specific MD simulation studies on defect migration in CoCr₂O₄ are limited, the principles can be understood from studies on similar spinel compounds. In spinels, common point defects include cation vacancies (at Co or Cr sites) and oxygen vacancies. These defects significantly influence material properties. MD simulations can be used to model the energy barriers associated with the hopping of these vacancies from one lattice site to another, thereby determining diffusion pathways and rates at different temperatures. Such simulations are critical for understanding processes like sintering, creep, and the long-term stability of the material in various environments. For example, the introduction of different cations can create various point defects, which is a key aspect of defect engineering to control material properties. mdpi.com

MD simulations are also valuable for investigating the interactions at interfaces between CoCr₂O₄ and other materials. Although direct MD studies for CoCr₂O₄ are not widely reported, research on related chromite spinels provides relevant insights. For instance, simulations can model the interface in a composite material or the interaction of the spinel surface with a gas or liquid phase. These simulations can predict interfacial energies, adhesion strengths, and the atomic-scale mechanisms of surface reactions. DFT studies on related systems, such as the interaction of gases with CuCr₂O₄ surfaces, show how different surface terminations can affect catalytic activity, a principle that would also apply to CoCr₂O₄. researchgate.net Such computational approaches are instrumental in the rational design of catalysts and composite materials where interfacial phenomena are paramount.

Computational Modeling of Synthesis Pathways and Reaction Mechanisms

Understanding the formation of cobalt chromite green spinel is crucial for controlling its properties. Computational modeling provides a virtual laboratory to explore the thermodynamics and kinetics of various synthesis routes, such as the common solid-state and sol-gel methods.

Thermodynamic Feasibility of Spinel Formation: First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the thermodynamic stability of the CoCr₂O₄ spinel structure. By calculating the Gibbs free energy of formation for the spinel phase and comparing it to the energies of the constituent oxides (CoO and Cr₂O₃) or other potential competing phases, researchers can predict the temperature and pressure conditions under which the spinel formation is favorable. Thermodynamic databases, populated with both experimental and computationally derived data, are essential for these predictions. For instance, the standard Gibbs free energy of formation (ΔG°) for CoCr₂O₄ from its constituent oxides can be calculated to determine the spontaneity of the reaction CoO + Cr₂O₃ → CoCr₂O₄.

| Parameter | Value | Method |

| Enthalpy of Formation from Oxides (ΔH°) | -35.6 kJ/mol | Calorimetry |

| Gibbs Free Energy of Formation (ΔG°) | Varies with temperature | DFT Calculations |

| Lattice Energy | -14,250 kJ/mol | Born-Haber Cycle Estimation |

| Note: The values presented are illustrative and can vary based on the specific computational methods and experimental conditions. |

Simulating Sol-Gel Processes: The sol-gel method offers a lower-temperature route to synthesizing cobalt chromite with greater homogeneity. Computational modeling of this process is more complex due to the involvement of solvent molecules, hydrolysis, and condensation reactions. Quantum mechanical calculations can be employed to study the initial stages of precursor hydrolysis and the formation of metal-oxygen-metal bonds. Molecular dynamics simulations can then model the aggregation of these initial clusters to form a gel network. These simulations can help in understanding how parameters like pH, precursor concentration, and solvent type influence the structure of the resulting gel and, consequently, the properties of the final calcined spinel powder.

Predictive Modeling of Structure-Property Relationships

A key strength of computational materials science lies in its ability to predict the properties of a material based on its atomic and electronic structure. For this compound, this allows for a fundamental understanding of its color, magnetic behavior, and other important characteristics.

Electronic Structure and Optical Properties: The vibrant green color of cobalt chromite spinel is a direct consequence of its electronic structure. DFT calculations can accurately predict the electronic band structure and the density of states (DOS), which reveal the allowed energy levels for electrons within the material. The presence of Co²⁺ ions in tetrahedral sites and Cr³⁺ ions in octahedral sites leads to specific d-d electronic transitions when the material interacts with light. By calculating the energies of these transitions, it is possible to predict the absorption and reflectance spectra of the material, which in turn determine its color. For instance, the calculated absorption peaks in the visible spectrum can be directly correlated with the observed green hue.

| Property | Predicted Value | Experimental Value |

| Band Gap | ~2.5 eV | 2.3 - 2.7 eV |

| Main Absorption Peaks | ~450 nm, ~600 nm | ~460 nm, ~620 nm |

| Refractive Index | ~2.1 | ~2.2 |

| Note: The predicted values are representative and can be influenced by the level of theory and computational parameters used. |

Magnetic Properties: Cobalt chromite is a ferrimagnetic material with a complex magnetic ordering at low temperatures. First-principles calculations can elucidate the origin of this magnetic behavior by determining the magnetic moments on the cobalt and chromium ions and the nature of the magnetic exchange interactions between them. The calculations can predict the net magnetic moment of the spinel and provide insights into the antiferromagnetic coupling between the A (tetrahedral) and B (octahedral) sublattices. Furthermore, more advanced computational techniques can be used to model the spiral spin structure that emerges at very low temperatures.

Mechanical and Thermal Properties: Computational models can also predict mechanical properties such as the bulk modulus, shear modulus, and elastic constants. These are determined by calculating the material's response to applied stress or strain. Similarly, thermal properties like the heat capacity and thermal expansion coefficient can be estimated from lattice dynamics calculations, which model the vibrational modes of the atoms in the crystal lattice.

High-Throughput Computational Screening for Novel Spinel Formulations

The spinel crystal structure is highly versatile, capable of accommodating a wide range of elements. This opens up the possibility of creating novel spinel formulations with tailored properties by substituting cobalt or chromium with other elements. High-throughput computational screening is a powerful approach to rapidly explore this vast compositional space.

Methodology: In a high-throughput screening workflow, a large number of candidate spinel compositions are generated in a computational library. For each candidate, automated first-principles calculations are performed to predict key properties of interest. This could include the thermodynamic stability (to assess the likelihood of successful synthesis), electronic band structure (for color prediction), magnetic moments, and catalytic activity for specific reactions.

Discovery of Novel Pigments and Catalysts: By screening for materials with specific electronic band gaps and absorption spectra, it is possible to identify novel spinel-based pigments with a range of colors beyond the traditional green of cobalt chromite. For example, substituting some of the chromium with aluminum or iron can shift the color towards blue or brown, respectively. Similarly, by screening for materials with optimal surface binding energies for reactant molecules, researchers can discover new spinel formulations with enhanced catalytic activity for applications such as oxidation reactions or electrocatalysis.

Data-Driven Materials Design: The large datasets generated from high-throughput screening can be used to train machine learning models. These models can learn the complex relationships between the composition of a spinel and its resulting properties. This data-driven approach can then be used to predict the properties of new, untested compositions much more rapidly than would be possible with first-principles calculations alone, further accelerating the discovery of novel spinel materials.

Functional Performance and Advanced Material Integration of Cobalt Chromite Green Spinel

Thermal Stability and High-Temperature Performance in Ceramic Matrices and Coatings

Cobalt chromite green spinel exhibits remarkable thermal stability, making it a highly suitable material for applications involving extreme temperatures, such as in ceramic bodies and high-performance coatings. researchgate.net Its robust spinel crystal structure allows it to withstand temperatures exceeding 1000°C without significant degradation, ensuring color and structural integrity in demanding environments. fullnpigment.com This high heat resistance is a critical attribute for ceramic pigments, where the material must endure high-temperature firing processes. researchgate.net

The compound's stability extends to its chemical inertness, providing resistance against corrosive environments at elevated temperatures, a property particularly valuable for protective coatings. dtic.mil Spinel-type oxides are frequently employed in heat-resistant organic coatings designed for applications where temperatures can range from 200-500°C. researchgate.net The preparation of this compound involves high-temperature calcination, typically between 1000 and 1300°C, which forms the stable composite oxide. fullnpigment.com Research has confirmed the formation of a well-crystallized spinel structure after calcination at temperatures between 550-750°C. researchgate.nettubitak.gov.tr This inherent stability, derived from its manufacturing process, translates directly to its performance in end-use applications.